molecular formula C7H5BrClIO3S B12864827 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride

Cat. No.: B12864827
M. Wt: 411.44 g/mol
InChI Key: QAMOUSZZBPTERT-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride is a chemical compound with the molecular formula C7H5BrClIO3S and a molecular weight of 411.44 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzenesulphonyl chloride core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride typically involves the sulfonylation of 5-Bromo-3-iodo-2-methoxybenzene. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonylating agent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulphonyl chloride
  • 3-Iodo-2-methoxybenzenesulphonyl chloride
  • 5-Bromo-3-iodo-4-methoxybenzenesulphonyl chloride

Uniqueness

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and scientific research .

Properties

Molecular Formula

C7H5BrClIO3S

Molecular Weight

411.44 g/mol

IUPAC Name

5-bromo-3-iodo-2-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClIO3S/c1-13-7-5(10)2-4(8)3-6(7)14(9,11)12/h2-3H,1H3

InChI Key

QAMOUSZZBPTERT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)Br)S(=O)(=O)Cl

Origin of Product

United States

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